N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Description
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, also known as N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide, is a heterocyclic pyrimidine derivative . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , anti-inflammatory , and antimalarial effects.
Mode of Action
Pyrimidine derivatives have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . The interaction with these targets can lead to various changes in cellular processes, potentially contributing to the compound’s biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and immune response, among others .
Pharmacokinetics
It is noted that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it is likely that the compound’s action results in various effects at the molecular and cellular level, potentially contributing to its biological activities .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYPWJETDZWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.